molecular formula C11H13ClN2O2S B1373199 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride CAS No. 1333524-10-9

1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride

Cat. No.: B1373199
CAS No.: 1333524-10-9
M. Wt: 272.75 g/mol
InChI Key: GCQYJEWPLCGERM-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O2S and its molecular weight is 272.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have synthesized novel derivatives of 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine, exploring their antidepressant and antianxiety activities. These derivatives demonstrated significant effects in behavioral tests, highlighting their potential in pharmacological applications (Kumar et al., 2017).

Antibacterial Activity

A study on Terazosin hydrochloride, which is derived from similar structures, investigated its synthesis and antibacterial activity. The research emphasized the potential of derivatives like 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine in combating various bacterial strains (Kumar et al., 2021).

Antipsychotic Potential

A study explored derivatives with the thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings, noting their significant activity in blocking apomorphine stereotypy and climbing, suggesting their potential as antipsychotic agents (New et al., 1989).

Fungicidal and Herbicidal Activities

Compounds containing furan/thiophene and piperazine, similar to the compound , have shown significant fungicidal and herbicidal activities in vitro. These findings indicate the potential agricultural applications of such compounds (Wang et al., 2015).

Anticancer Agents

Research on thieno[3,2-d]pyrimidines incorporated with a piperazine unit has suggested their potential as anticancer agents. The structural basis of these compounds is linked to protein tyrosine kinase inhibitors (Min, 2012).

Serotoninergic Activities

Piperazinopyrrolo[1,2-a]thieno[3,2-e]-pyrazine derivatives, related to 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine, have been found to have nanomolar affinity for serotonin 5-HT3 receptors, indicating their potential in neuroscience research (Rault et al., 1996).

Platinum(II) Dithiocarbamate Complexes

Research into heteroleptic platinum(II) dithiocarbamates, involving 4-(furan-2-carbonyl)piperazine-1-carbodithioate, revealed their potential in anticancer applications. The study underscores the significance of these compounds in developing new cancer treatments (Amir et al., 2016).

Diabetes and Alzheimer's Disease Drug Candidates

Derivatives of 2-furoic piperazide, similar in structure to 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine, have been evaluated as potential drug candidates for type 2 diabetes and Alzheimer's diseases. This research highlights the role of such compounds in developing treatments for these diseases (Abbasi et al., 2018).

Properties

IUPAC Name

piperazin-1-yl(thieno[3,2-b]furan-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.ClH/c14-11(13-4-2-12-3-5-13)10-7-8-9(16-10)1-6-15-8;/h1,6-7,12H,2-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYJEWPLCGERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.